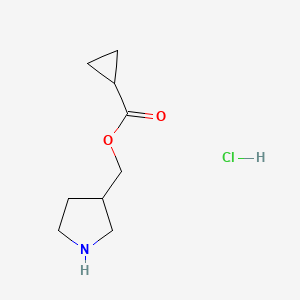
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride, more commonly known as 3-PMCP, is an organic compound used in a variety of scientific research applications. It is a cyclic ester, a type of organic compound characterized by a ring of atoms with an oxygen atom at the center. 3-PMCP is a white solid with a melting point of 66-68°C and a boiling point of 175-176°C. Its chemical formula is C7H13NO2•HCl and it has a molecular weight of 187.6 g/mol. 3-PMCP is an important molecule in organic chemistry, as it has a variety of applications in various research fields.
Applications De Recherche Scientifique
Enantioselective Synthesis
Cyclopropanes fused to pyrrolidines, which are structurally similar to 3-pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride, are notable in various marketed drugs. An innovative approach involves a palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane, yielding enantioselective cyclopropane-fused γ-lactams. This method provides a versatile route to synthesize complex structures in drug development (Pedroni & Cramer, 2015).
Synthesis of Novel Compounds
Metal iodide-mediated reactions of cyclopropanecarboxylic thioesters have been developed to produce pyrrolidines and lactams, offering new pathways to analogous compounds (Huang et al., 2006). Additionally, the use of cyclopropanone equivalents derived from 3-chloropropionic acid demonstrates the versatility of cyclopropane derivatives in forming pyrroles and other heterocycles (Wasserman, Dion, & Fukuyama, 1989).
Herbicidal Applications
The synthesis of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety has demonstrated potential in herbicidal activities. These compounds show promising results in controlling unwanted plant growth (Zhu et al., 2013).
Biological and Chemical Synthesis
Cyclopropanes are essential in medicinal chemistry due to their unique properties. The direct transfer of the cyclopropane fragment onto nitrogen atoms of heterocycles or amides has been a significant development, contributing to the pharmaceutical industry (Gagnon et al., 2007). Additionally, the cycloaddition of vinylcyclopropanes to imines to produce substituted pyrrolidines showcases the adaptability of these compounds in synthesizing structurally diverse molecules (Tombe, Kurahashi, & Matsubara, 2013).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(8-1-2-8)12-6-7-3-4-10-5-7;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYKXIWUIONDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



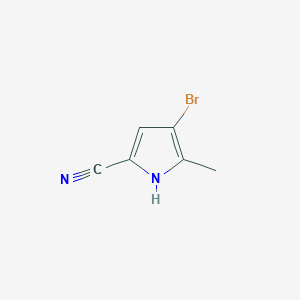
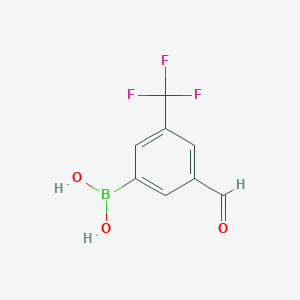
![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
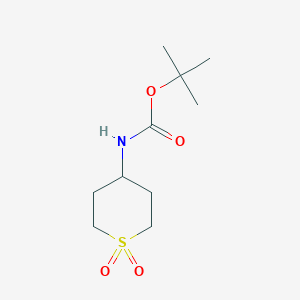
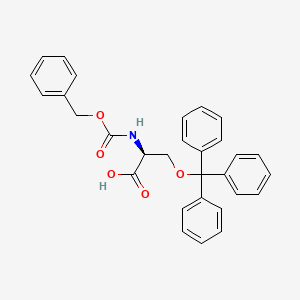
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
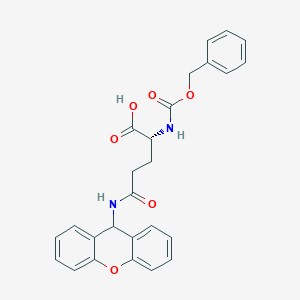
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
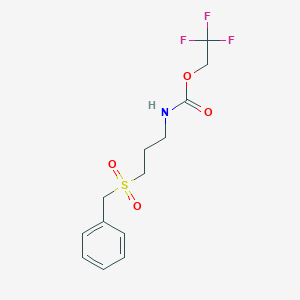
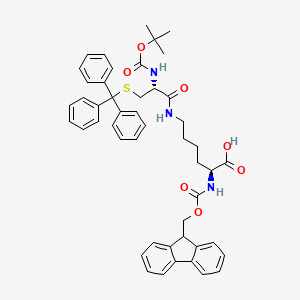
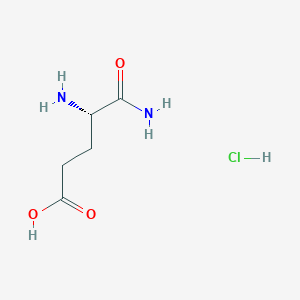
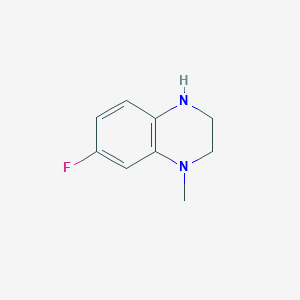
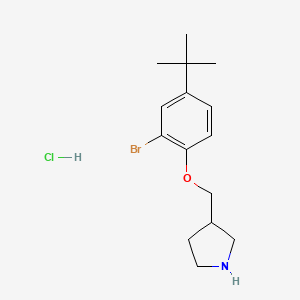
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)